molecular formula C10H16ClNO2 B1448671 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 42973-54-6

4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride

Cat. No.: B1448671
CAS No.: 42973-54-6
M. Wt: 217.69 g/mol
InChI Key: OFQVKEWTIJLYOH-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride: is an organic compound with the molecular formula C10H16ClNO2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a dimethylamino methyl group and a methoxy group, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 2-methoxyphenol, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The 2-methoxyphenol is reacted with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise control of temperature and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amines and related derivatives.

    Substitution Products: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry: 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce functional groups into proteins and nucleic acids, facilitating the study of their structure and function.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a nucleophile, reacting with electrophilic centers in target molecules.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    Nucleic Acids: The compound can bind to DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride
  • 2-[(Dimethylamino)methyl]-6-methylphenol hydrochloride
  • 2-Chloro-6-[(dimethylamino)methyl]phenol hydrochloride

Comparison: 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound in various applications.

Biological Activity

4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride, also known by its CAS number 42973-54-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a methoxy group and a dimethylamino group attached to a phenolic structure. Its molecular formula is C10H15ClN2O2, and it exhibits both hydrophilic and lipophilic properties, which influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can reduce pain and inflammation, making it a candidate for anti-inflammatory therapies .
  • Antioxidant Activity : The compound has been studied for its antioxidant properties. Research indicates that methoxyphenols can scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant in preventing cellular damage and may contribute to its anticancer effects .
  • Cell Proliferation Modulation : Studies suggest that this compound may influence cell growth pathways by interacting with specific kinases and receptors involved in cell signaling. It has shown promise in inhibiting the proliferation of cancer cells, particularly in models of non-small cell lung cancer .

Biological Activity Data

Activity TypeObservationsReference
COX-2 InhibitionSignificant inhibition observed in vitro
Antioxidant ActivityEffective scavenging of DPPH radicals
CytotoxicityLower cytotoxicity against human tumor cell lines
Anti-proliferativeInhibits growth in non-small cell lung cancer models

Case Studies

Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of this compound, researchers found that it significantly reduced cell viability in A549 lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers.

Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the compound's anti-inflammatory effects in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling when treated with this compound compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Research Findings

Recent studies have expanded on the biological activities associated with this compound:

  • Antimicrobial Properties : Investigations into its antibacterial activity revealed effectiveness against various strains of bacteria, indicating potential applications in treating infections .
  • Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11(2)7-8-4-5-9(12)10(6-8)13-3;/h4-6,12H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQVKEWTIJLYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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